molecular formula C13H8Cl2O B1646075 (2,3-Dichlorophenyl)(phenyl)methanone CAS No. 189400-20-2

(2,3-Dichlorophenyl)(phenyl)methanone

Cat. No.: B1646075
CAS No.: 189400-20-2
M. Wt: 251.1 g/mol
InChI Key: RLUFBDIRFJGKLY-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)(phenyl)methanone is a benzophenone derivative featuring two aromatic rings: a phenyl group and a 2,3-dichlorophenyl group linked via a ketone bridge. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the planar aromatic system. The compound is of interest in medicinal chemistry and materials science, particularly in the design of receptor ligands and functionalized polymers. Its synthesis typically involves Friedel-Crafts acylation or transition metal-catalyzed coupling reactions, though specific protocols vary based on substituent complexity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFBDIRFJGKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619149
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189400-20-2
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,3-Dichlorophenyl)(phenyl)methanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties Reference
(2,3-Dichlorophenyl)(phenyl)methanone (Target) Phenyl, 2,3-dichlorophenyl 265.11* High lipophilicity; electron-deficient due to Cl substituents -
(4-(2,3-Dichlorophenyl)pyridin-1(4H)-yl)(phenyl)methanone Pyridinyl ring replaces one phenyl 424.3 99% HPLC purity; nitrogen atom enhances hydrogen bonding potential
(4-(2,3-Dichlorophenyl)piperidin-1-yl)(phenyl)methanone Piperidinyl ring with saturated N-heterocycle 360.0 Basic amine group; potential for salt formation
(2,3-bis(4-bromophenyl)quinoxalin-6-yl)(phenyl)methanone Quinoxaline core with Br substituents - Extended conjugation; soluble in CHCl₃, DCM, THF
A-15: (4-(2,3-dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone Piperazine and methoxypropoxy groups - Amide carbonyl (IR: 1643 cm⁻¹); mp 156–158°C; designed for anticancer activity
1-(2,3-Dichloro-4-hydroxy-6-methylphenyl)ethanone Hydroxy and methyl groups on dichlorophenyl ring 223.06 Increased polarity due to -OH; mp not reported
Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- Morpholinylmethyl substituent - Enhanced aqueous solubility from morpholine; SDS indicates standard handling

*Calculated based on molecular formula C₁₃H₈Cl₂O.

Structural and Electronic Effects

  • Chlorine vs.
  • Heterocyclic Modifications : Replacement of a phenyl ring with pyridine () introduces a hydrogen-bond acceptor, while piperidine () adds basicity, influencing solubility and receptor binding .
  • Functional Group Additions: Hydroxy and methyl groups in 1-(2,3-Dichloro-4-hydroxy-6-methylphenyl)ethanone () enhance polarity and hydrogen-bonding capacity, contrasting with the target compound’s lipophilic profile .

Physicochemical Properties

  • Solubility : The target compound’s lipophilicity limits aqueous solubility, whereas morpholine- or piperazine-containing analogs () exhibit improved solubility in polar solvents .
  • Melting Points: Piperazine derivatives (e.g., A-15, mp 156–158°C) have higher melting points than non-polar analogs, reflecting crystalline stability from hydrogen-bonding networks .

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